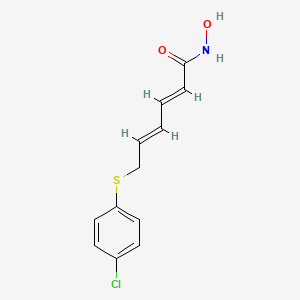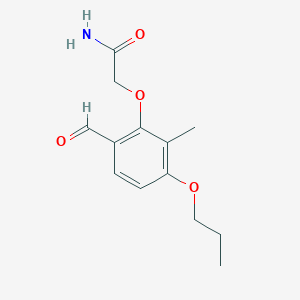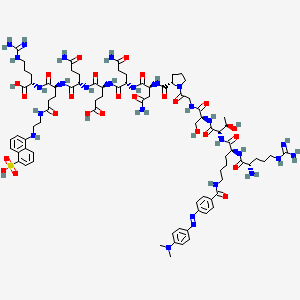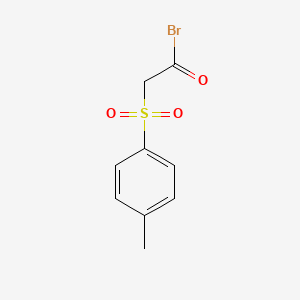
(4-Methylbenzene-1-sulfonyl)acetyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylbenzene-1-sulfonyl)acetyl bromide is a chemical compound known for its applications in organic synthesis. It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an acetyl bromide group. This compound is used in various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzene-1-sulfonyl)acetyl bromide typically involves the reaction of 4-methylbenzenesulfonyl chloride with acetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous monitoring to ensure the purity and yield of the product. The use of automated systems for the addition of reagents and removal of by-products is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzene-1-sulfonyl)acetyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide or potassium carbonate, nucleophiles such as amines or alcohols, and solvents like dichloromethane or tetrahydrofuran. The reaction conditions often involve controlling the temperature and pH to optimize the reaction rate and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while reaction with an alcohol can produce an ester.
Scientific Research Applications
(4-Methylbenzene-1-sulfonyl)acetyl bromide has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methylbenzene-1-sulfonyl)acetyl bromide involves its reactivity towards nucleophiles. The sulfonyl group acts as an electron-withdrawing group, making the acetyl bromide moiety more susceptible to nucleophilic attack. This leads to the formation of new bonds and the release of bromide ions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
(4-Methylbenzene-1-sulfonyl)chloride: Similar in structure but with a chloride group instead of an acetyl bromide group.
(4-Methylbenzene-1-sulfonyl)fluoride: Contains a fluoride group, leading to different reactivity and applications.
(4-Methylbenzene-1-sulfonyl)acetyl chloride: Similar to (4-Methylbenzene-1-sulfonyl)acetyl bromide but with a chloride group.
Uniqueness
This compound is unique due to its combination of sulfonyl and acetyl bromide groups, which provide distinct reactivity patterns. This makes it a valuable reagent in organic synthesis for introducing specific functional groups and modifying molecular structures.
Properties
CAS No. |
819079-70-4 |
|---|---|
Molecular Formula |
C9H9BrO3S |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonylacetyl bromide |
InChI |
InChI=1S/C9H9BrO3S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3 |
InChI Key |
RDTPUCCSZZPALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
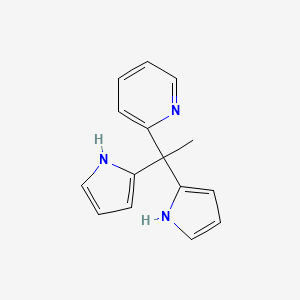
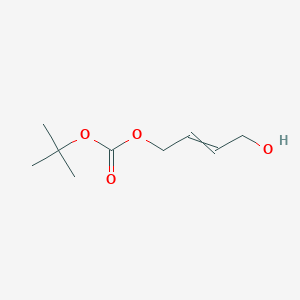
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)


